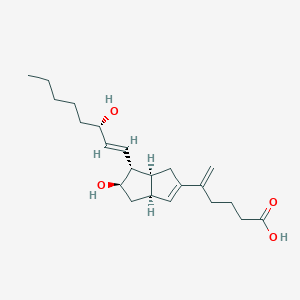

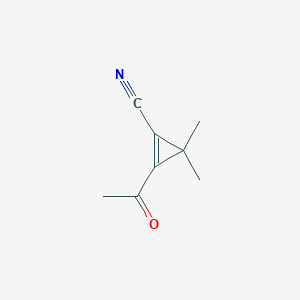

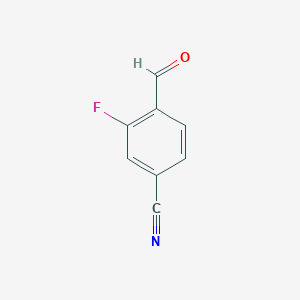

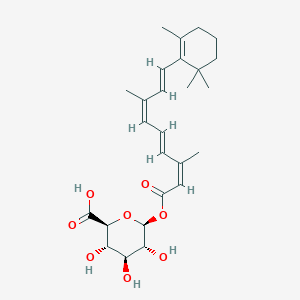

![molecular formula C₂₁H₂₀INO₆ B022187 (6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide CAS No. 55950-07-7](/img/structure/B22187.png)

(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide

Overview

Description

Synthesis Analysis

The synthesis of related isoquinoline derivatives often involves multistep reactions, starting from simple precursors to achieve complex heterocyclic structures. For example, practical synthesis methods have been developed for tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, an oxidative degradation product of noscapine, demonstrating efficient routes from 2-methoxy-3,4-(methylenedioxy) benzaldehyde with an overall yield of 66% (Shirasaka et al., 1990). This method involves reductive amination, cyclization, and oxidation steps that are relevant to the synthesis of complex isoquinoline derivatives.

Molecular Structure Analysis

Molecular structure analysis of isoquinoline derivatives reveals diverse conformations and stereochemistry, critical for understanding their chemical behavior and interactions. X-ray crystallography studies, for instance, have elucidated the structures of related compounds, such as egenine, revealing the relative configuration of hemiacetal carbon atoms and showcasing the heterocyclic fragment's half-chair conformation (Dokurno et al., 1993). Such detailed structural analyses are indispensable for the comprehensive study of complex molecules.

Chemical Reactions and Properties

Isoquinoline derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. For instance, the photosolvolysis of bridgehead quaternary ammonium salts has been studied to synthesize benzoxazonine derivatives, showcasing the reactivity of isoquinoline structures under photochemical conditions (Bremner & Winzenberg, 1984). These reactions not only expand the synthetic toolkit for isoquinoline derivatives but also shed light on their potential chemical transformations.

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structure. Investigations into compounds like (R)-(+)-8,9-dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one have provided insights into their enantiomeric purity and crystallographic characteristics, which are essential for understanding the material aspects of these compounds (Rozwadowska et al., 2002).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, including reactivity, stability, and interactions with other molecules, are central to their chemical and biological significance. Studies focusing on the synthesis and reactivity of such compounds provide valuable information on their potential applications and chemical behavior. For instance, the iodine-catalyzed oxidative functionalization of azaarenes with benzylic C-H bonds has been developed, highlighting innovative approaches to functionalize isoquinoline structures (Luo et al., 2016).

Scientific Research Applications

Structural Analysis

A key area of scientific research involving this compound is structural analysis. Studies have examined the crystal structure of related compounds, revealing insights into their molecular conformations and interactions. For example, the study by Dokurno et al. (1993) focused on the structure of 6,8-Dihydro-6-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]- 1,3-benzodioxol-8-ol, which is closely related to the compound . This research helped establish the relative configuration of the hemiacetal C atom and provided detailed descriptions of the molecule's conformations (Dokurno et al., 1993).

Synthesis and Derivatives

Research has also been conducted on the synthesis of derivatives and related compounds. Shirasaka et al. (1990) provided a practical synthesis approach for a compound closely related to the one , indicating methods for efficient production and potential modifications (Shirasaka et al., 1990). Additionally, Labruère et al. (2013) developed new scaffolds derived from similar compounds, illustrating the versatility and potential applications in various fields such as drug development (Labruère et al., 2013).

Molecular Interactions and Properties

Studies like those by Khrustalev et al. (2008) have explored the interactions and properties of similar molecules. They investigated the intermolecular interactions, including hydrogen bonding and π–π stacking, which are crucial for understanding the behavior of these compounds in various environments (Khrustalev et al., 2008).

Photophysical and Electrochemical Properties

The compound's derivatives have been studied for their photophysical and electrochemical properties. For instance, Wu et al. (2009) researched carboxylated cyanine dyes related to this compound, focusing on their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009).

properties

IUPAC Name |

(6S)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJKCPKPSSVUHY-VOMIJIAVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971361 | |

| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 185826 | |

CAS RN |

55950-07-7 | |

| Record name | (-)-Bicuculline methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055950077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

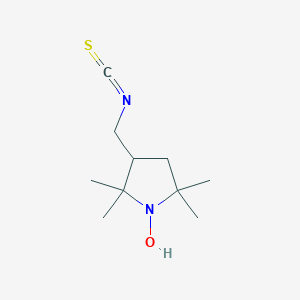

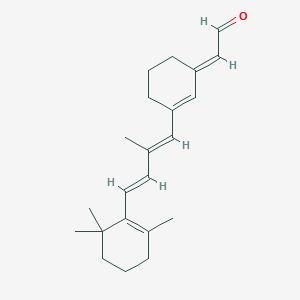

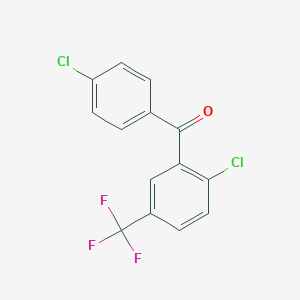

![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)